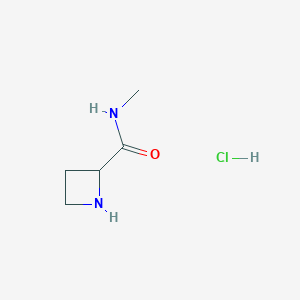

N-Methylazetidine-2-carboxamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

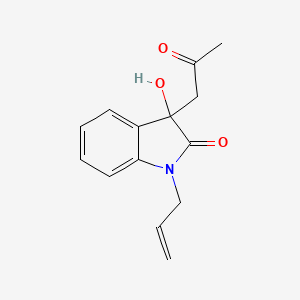

“N-Methylazetidine-2-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 1696683-26-7 . It has a molecular weight of 150.61 and its IUPAC name is N-methylazetidine-2-carboxamide hydrochloride .

Molecular Structure Analysis

The InChI code for “N-Methylazetidine-2-carboxamide;hydrochloride” is 1S/C5H10N2O.ClH/c1-6-5(8)4-2-3-7-4;/h4,7H,2-3H2,1H3,(H,6,8);1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “N-Methylazetidine-2-carboxamide;hydrochloride” are not available, azetidines in general have shown unique reactivity due to their considerable ring strain .Physical And Chemical Properties Analysis

“N-Methylazetidine-2-carboxamide;hydrochloride” is a solid compound .Applications De Recherche Scientifique

Antibacterial and Antimicrobial Coatings

N-Methylazetidine-2-carboxamide;hydrochloride: is utilized in the development of antibacterial and antimicrobial coatings. These coatings are essential for preventing the spread of bacteria and microbes, especially in healthcare settings. The compound’s structure allows it to be incorporated into polymers that can be applied as coatings on various surfaces, providing long-lasting protection against microbial growth .

CO2 Adsorption

The compound’s ability to form polymers makes it suitable for creating materials that can adsorb carbon dioxide. This application is particularly relevant in the context of climate change, as these materials can potentially be used to capture CO2 from industrial emissions and help reduce the overall carbon footprint .

Chelation Therapy

Chelation therapy involves the use of agents to remove heavy metals from the bodyN-Methylazetidine-2-carboxamide;hydrochloride has properties that make it a candidate for developing new chelating agents that can bind to metals more effectively, which could be used to treat heavy metal poisoning .

Materials Templating

Materials templating is a process where a compound is used as a template to create materials with specific nanostructuresN-Methylazetidine-2-carboxamide;hydrochloride can be used in this capacity to produce materials with unique properties for various industrial applications .

Non-Viral Gene Transfection

In gene therapy, transferring genetic material into cells is crucial. N-Methylazetidine-2-carboxamide;hydrochloride can be used to create non-viral vectors for gene transfection. These vectors are less immunogenic and can be a safer alternative to viral vectors commonly used in gene therapy .

Polymer Synthesis

This compound plays a significant role in the synthesis of polymers. Due to its ring-strained nitrogen-containing structure, it can be used to create polymers with unique properties that have applications in various fields, including biomedicine and electronics .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds have a wide range of applications in medicinal chemistryN-Methylazetidine-2-carboxamide;hydrochloride is involved in the synthesis of these compounds, which are used in the creation of pharmaceuticals and other health-related products .

Flavoring Food Products

Although not a direct application, sulfur-containing heterocyclic compounds, which are structurally related to N-Methylazetidine-2-carboxamide;hydrochloride , are used to flavor food products. This indicates the potential for the compound to be used in the food industry for flavor enhancement .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-methylazetidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-6-5(8)4-2-3-7-4;/h4,7H,2-3H2,1H3,(H,6,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSAXBWCWSNQIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1696683-26-7 |

Source

|

| Record name | N-methylazetidine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2871777.png)

![7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2871780.png)

![N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2871781.png)

![3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2871786.png)

![1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone](/img/structure/B2871787.png)

![N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2871791.png)

![6-[4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2871793.png)